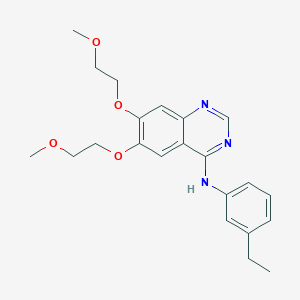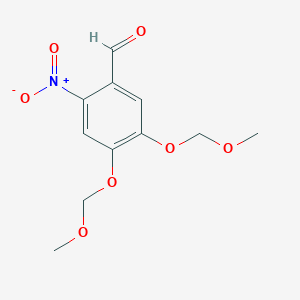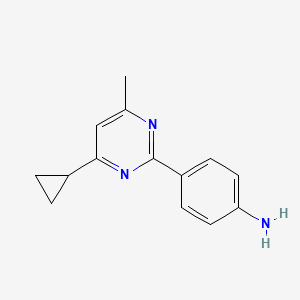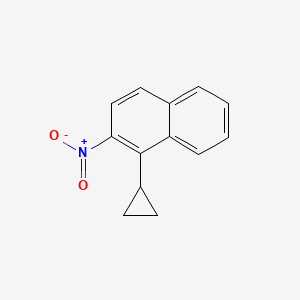
(R,R)-Fluvastatin Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluvastatin, a member of the HMG-CoA reductase inhibitors group, is primarily used in the treatment of hypercholesterolemia. It achieves significant reductions in serum levels of low-density lipoprotein (LDL)-cholesterol, total cholesterol, with modest declines in serum triglyceride levels and small increases in high-density lipoprotein (HDL)-cholesterol levels (Plosker & Wagstaff, 1996).
Synthesis Analysis
The synthesis of fluvastatin involves the inhibition of the HMG-CoA reductase pathway, a crucial step in cholesterol synthesis. Fluvastatin's distinct biopharmaceutical profile includes a short systemic exposure time and virtually no active circulating metabolites, targeted primarily to the liver (Garnett, 1996).
Molecular Structure Analysis
Fluvastatin's efficacy in reducing cholesterol levels is attributed to its molecular structure that enables potent inhibition of HMG-CoA reductase. This structural efficacy contributes to its broad use in hypercholesterolemia management. However, detailed molecular structure insights specific to "(R,R)-Fluvastatin Sodium Salt" require further literature that focuses on this stereoisomer's unique structural aspects.
Chemical Reactions and Properties
Fluvastatin interacts with various enzymes and pathways beyond cholesterol synthesis. Its pleiotropic effects include impacts on atherosclerotic disease progression and cardiovascular morbidity and mortality, which cannot be fully explained by cholesterol lowering alone. These include modulation of the mevalonate pathway, which impacts several cellular functions beyond cholesterol synthesis (Corsini, 2000).
Physical Properties Analysis
While specific physical properties of "(R,R)-Fluvastatin Sodium Salt" like solubility, melting point, and molecular weight are not detailed in the provided literature, fluvastatin's formulation and pharmacokinetic properties, such as its liver-targeted metabolism and protein binding capacity, suggest it has been optimized for effective use in lipid management (Garnett, 1996).
Chemical Properties Analysis
Fluvastatin's chemical properties, including its interaction with cytochrome P450 enzymes and potential for drug-drug interactions, are crucial for its metabolism and therapeutic efficacy. It is metabolized by CYP2C9, differentiating it from other statins that are metabolized by CYP3A4, which may influence its interaction profile with other drugs (Hirota, Fujita, & Ieiri, 2020).
Applications De Recherche Scientifique
The methods of application often involve the formation of the salt of the API using one of four methods: thermal, anti-solvent, evaporation, and slurry conversion . Regardless of the method employed, the crystallization is influenced by the additive type, concentration, pH, and ionic strength .
As for the results or outcomes, they can vary greatly depending on the specific application and experimental conditions. In general, the correct salt form can enhance the solubility, stability, and bioavailability of the API, thereby improving its therapeutic effect .
-
Pharmaceutical Sciences
- Application : Salts of therapeutic agents, such as “(R,R)-Fluvastatin Sodium Salt”, are often used in the field of pharmaceutical sciences . The choice of a particular salt formulation is based on numerous factors such as the chemistry of the active pharmaceutical ingredient (API), intended dosage form, pharmacokinetics, and pharmacodynamics . The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an API .
- Methods : The methods of application often involve the formation of the salt of the API using one of four methods: thermal, anti-solvent, evaporation, and slurry conversion . Regardless of the method employed, the crystallization is influenced by the additive type, concentration, pH, and ionic strength .
- Results : The correct salt form can enhance the solubility, stability, and bioavailability of the API, thereby improving its therapeutic effect .
-
Technological Applications
- Application : Aqueous salt solutions are utilized and encountered in wide-ranging technological applications and natural settings . Towards improved understanding of the effect of salts on the dynamic properties of such systems, dilute aqueous salt solutions (up to 1 molar concentration) are investigated .
- Methods : Experiments and molecular simulations are conducted to quantify viscosity and water self-diffusion coefficients, together with rheometry and Pulsed Field Gradient Spin Echo (PFGSE)-NMR experiments for validation .
- Results : Simulation predictions are consistent with experimental observations in terms of trend and magnitude of salt-specific effects .
-
Weed Control
- Application : Sodium chloride salt applications provide effective control of sourgrass in seashore paspalum turf .
- Methods : Granular applications of a coarse salt (100% sodium chloride, 75% of particles 2.0 to 1.0 mm in diameter) provided a lower level of control than fine salt at both the 1,464- and 488-kg/ha rates .
- Results : A similar trend was observed in 2007, but no significant differences were observed between these treatments .
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
194934-99-1 |
|---|---|
Nom du produit |
(R,R)-Fluvastatin Sodium Salt |
Formule moléculaire |
C₂₄H₂₅FNNaO₄ |
Poids moléculaire |
433.45 |
Synonymes |
(3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






